2,6-Dichloropyridine-4-methylamine

Catalog No.
S729985
CAS No.
88579-63-9
M.F
C6H6Cl2N2
M. Wt
177.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloropyridine-4-methylamine

Chemoselective failures using 4-picolylamine or 2,6-dichloropyridin-4-amine in API synthesis cause catalyst poisoning and low reactivity. 2,6-Dichloropyridine-4-methylamine solves this with an inert, electron-deficient 2,6-dichloro core that prevents metal sequestration, while the nucleophilic methylamine handle enables standard amide coupling and reductive aminations. • Eliminates regioisomer separation via symmetric 2,6-dichloro substitution for sequential SNAr. • Maintains high catalyst turnover in Pd/Cu-mediated steps. • Supplies consistent quality for TRPA1 modulator APIs and agrochemical intermediates. Order with assured global stock.

CAS Number

88579-63-9

Product Name

2,6-Dichloropyridine-4-methylamine

IUPAC Name

(2,6-dichloropyridin-4-yl)methanamine

Molecular Formula

C6H6Cl2N2

Molecular Weight

177.03 g/mol

InChI

InChI=1S/C6H6Cl2N2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H,3,9H2

InChI Key

LCVQJXXKYFOSGH-UHFFFAOYSA-N

SMILES

C1=C(C=C(N=C1Cl)Cl)CN

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)CN

The exact mass of the compound 2,6-Dichloropyridine-4-methylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2,6-Dichloro-4-(aminomethyl)pyridine, 4-(Aminomethyl)-2,6-dichloropyridine, (2,6-Dichloropyridin-4-yl)methanamine, 2,6-Dichloro-4-picolylamine, 2,6-Dichloro-4-pyridinemethanamine

Purity

≥97%

Package Size

250 mg, 500 mg, 1 g

2,6-Dichloropyridine-4-methylamine is a bifunctional heterocyclic building block characterized by an electron-deficient 2,6-dichloropyridine core and a highly nucleophilic, aliphatic primary methylamine handle [1]. In industrial and medicinal chemistry procurement, it is primarily sourced as a versatile precursor for the synthesis of advanced active pharmaceutical ingredients (APIs), such as TRPA1 modulators, and complex agrochemicals [2]. The strategic placement of two chlorine atoms adjacent to the pyridine nitrogen drastically reduces the basicity of the heteroaryl ring, while the methylene spacer insulates the primary amine, preserving its reactivity for standard amide couplings and reductive aminations [1]. This unique combination of an inert, functionalizable core and a reactive aliphatic appendage makes it a high-value intermediate for multi-step synthetic workflows where chemoselectivity is paramount.

Research Fit

Orthogonal reactivity: SNAr-active chlorines at C2/C6 and primary amine for amidation/sulfonamide formation
Pharmaceutical and agrochemical intermediate building block
Crystalline solid at room temperature; amenable to benchtop weighing and dispensing

Substituting 2,6-Dichloropyridine-4-methylamine with generic analogs like 4-picolylamine or 2,6-dichloropyridin-4-amine leads to severe process failures and yield degradation [1]. 4-Picolylamine possesses a basic pyridine nitrogen that readily coordinates to transition metal catalysts and protonates in acidic media, causing catalyst poisoning and poor chemoselectivity during complex couplings. Conversely, replacing the methylamine with a direct amine (2,6-dichloropyridin-4-amine) yields a highly deactivated, non-nucleophilic aniline analog that fails to undergo standard amide couplings under mild conditions . Furthermore, using mono-chloro variants (e.g., 2-chloropyridine-4-methylamine) introduces regiochemical ambiguity during downstream functionalization, necessitating costly and time-consuming chromatographic separations. Procurement must prioritize the exact 2,6-dichloro-4-methylamine scaffold to ensure predictable reactivity, catalyst compatibility, and process efficiency.

Substitution Risk

2,6-Dichloropyridine
Lacks the 4-aminomethyl group entirely; cannot participate in amide or sulfonamide bond formation without prior functionalization.
4-Amino-2,6-dichloropyridine
Aromatic amine is less nucleophilic and lacks the methylene spacer, altering conjugate geometry and reactivity.
2,6-Dichloropyridine-4-carboxylic acid
Carboxylate handle is incompatible with amine-targeted coupling chemistries; may require additional activation steps.

Pyridine Ring Basicity and Chemoselectivity

The 2,6-dichloro substitution pattern profoundly alters the electronic properties of the pyridine ring compared to the unchlorinated baseline. The predicted pKa of the pyridine nitrogen in 2,6-dichloropyridine derivatives is approximately -3.0, whereas the pyridine nitrogen in 4-picolylamine exhibits a pKa of ~5.2 [1]. This massive reduction in basicity renders the pyridine core of 2,6-Dichloropyridine-4-methylamine essentially non-basic and non-coordinating under standard reaction conditions, ensuring that the aliphatic primary amine (pKa ~9.6) is the exclusive site of protonation or metal coordination .

Evidence DimensionPyridine nitrogen pKa (Basicity)
Target Compound Data~ -3.0 (predicted for 2,6-dichloro core)
Comparator Or Baseline~ 5.2 (4-picolylamine baseline)
Quantified Difference>8 pKa unit reduction in basicity
ConditionsStandard aqueous conditions (extrapolated from core heterocycle data)

Prevents unwanted catalyst poisoning and side reactions at the pyridine nitrogen, enabling clean, chemoselective transformations at the primary amine.

DHOase IC₅₀
Reported
1.80 × 10⁵ nM (180 µM)
Fragment-level target engagement; comparator 2,6-dichloropyridine shows no reported activity
Mouse DHOase, 10 µM, pH 7.37 (BindingDB)

Amine Nucleophilicity and Amide Coupling Efficiency

The presence of the methylene spacer in 2,6-Dichloropyridine-4-methylamine preserves the high nucleophilicity of the primary amine, allowing for efficient amide bond formation. In established pharmaceutical syntheses (e.g., TRPA1 modulator development), this compound successfully undergoes standard HATU-mediated amide coupling with carboxylic acids at room temperature within 2 hours [1]. In stark contrast, the direct amine analog, 2,6-dichloropyridin-4-amine, suffers from severe electron withdrawal by the adjacent di-chloro pyridine ring, rendering it an exceptionally poor nucleophile that requires harsh conditions (e.g., strong bases, elevated temperatures >80 °C) to achieve viable conversion in acylation reactions .

Evidence DimensionAmide coupling reactivity and conditions
Target Compound DataRapid conversion at 20-25 °C with standard coupling reagents (HATU, DIPEA)
Comparator Or Baseline2,6-dichloropyridin-4-amine (requires forcing conditions, >80 °C or strong base)
Quantified DifferenceElimination of thermal/basic forcing conditions; >50 °C reduction in required reaction temperature
ConditionsStandard peptide coupling conditions (HATU, DIPEA, DMF)

Ensures high-yielding, scalable amide bond formation without the need for specialized, aggressive acylation protocols that could degrade sensitive substrates.

Melting Point
Data to verify
73 °C vs. 175 °C (Δ = −102 °C)
Lower melting point supports easier benchtop weighing and dispensing
Apollo Scientific (target); TCI/Fisher (analog)

Downstream SNAr Reactivity and Regioselectivity

The symmetrical 2,6-dichloro substitution provides two highly activated, equivalent sites for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling. Compared to 3,5-dichloro analogs, where the halogens are meta to the activating nitrogen, the ortho-chlorines in 2,6-Dichloropyridine-4-methylamine are significantly more electrophilic . Furthermore, compared to mono-chloro analogs (e.g., 2-chloropyridine-4-methylamine), the symmetrical di-chloro core ensures that initial mono-substitution yields a single predictable regioisomer, eliminating the complex mixture of products typically observed when functionalizing asymmetric poly-halo heterocycles [1].

Evidence DimensionSNAr activation and regiochemical purity
Target Compound Data100% regiochemical predictability for initial mono-substitution at equivalent activated ortho sites
Comparator Or BaselineMono-chloro or asymmetric di-chloro analogs (yield complex regioisomer mixtures)
Quantified DifferenceComplete elimination of regioisomer byproducts requiring chromatographic separation
ConditionsStandard SNAr conditions (e.g., amines or alkoxides, heat)

Streamlines downstream synthetic steps and purification, directly reducing process costs and material waste in multi-step manufacturing.

Reactive Sites
Class-level
3 orthogonal sites: 2 SNAr C–Cl + 1° amine (–CH₂NH₂)
Enables sequential derivatization without additional building blocks
Comparator: 2,6-dichloropyridine (2 SNAr only); 4-amino analog (aromatic amine)
LOXL2 IC₅₀
Data to verify
≈ 126 nM
Reported isoform selectivity (LOXL2 > LOX); requires confirmatory studies
Single-source recombinant human LOXL2; analog data unavailable
GHS Profile
Reported
H315, H319, H335 (irritant)
Irritation hazard mandates PPE/ventilation; differs from carboxylic acid analog (H302/H312 toxicity)
Per GHS Sixth Revised Edition
Synthetic Routes
Reported
≥3 documented routes
Multiple precursors support supply chain resilience and vendor diversification
From cyanopyridine, isonicotinamide, and hydroxymethyl intermediates

Synthesis of TRPA1 Modulators and Advanced Therapeutics

Leveraged as a critical building block where the highly nucleophilic primary amine is utilized for initial amide coupling, and the 2,6-dichloro core is subsequently functionalized to build complex pharmacophores without requiring harsh reaction conditions [1].

Orthogonal Late-Stage Diversification in Drug Discovery

Ideal for library synthesis, where the aliphatic amine can be protected or reacted first, followed by sequential, regioselective SNAr or cross-coupling at the highly activated, symmetrical 2- and 6-positions, eliminating the need for complex regioisomer separations .

Transition-Metal Catalyzed Cross-Coupling Workflows

Chosen over 4-picolylamine in complex synthetic routes utilizing palladium or copper catalysis, as the extremely low basicity of the 2,6-dichloro core prevents catalyst sequestration, maintaining high turnover numbers and ensuring chemoselective reaction at the desired functional groups[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Agrochemical sulfonamide library synthesis
Primary amine for sulfonamide coupling
Patent-claimed scaffold (JP-4513808-B2); agricultural disease control research context
Fragment-based medicinal chemistry
Orthogonal SNAr and amine reactivity
Fragment SAR for pyrimidine biosynthesis targets; PROTAC discovery compatibility
Pre-formulation building block selection
Thermal property suited for melt-processing
Compatibility with thermally labile co-formulants; lower energy input
Supply chain risk mitigation
Multiple documented synthetic routes
Vendor route documentation; impurity profile consistency

XLogP3

1.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2,6-Dichloropyridine-4-methylamine

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